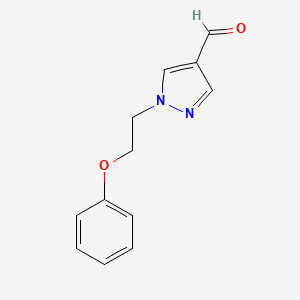
1-(2-phenoxyethyl)-1H-pyrazole-4-carbaldehyde
Katalognummer B8415198
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: YHTFFQFKBAOLEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08957066B2
Procedure details


Sodium hydride (60%, 6.3 g, 1.0 eq) was added to a solution of 1H-pyrazole-4-carbaldehyde (15 g, 156 mmol) in DMF (150 ml) at 0° C. The mixture was allowed to warm and was stirred at room temperature. (2-Bromoethoxy)benzene (30.2 g, 1 eq) was then added and the resulting mixture was stirred overnight at room temperature. It was quenched by addition of aqueous ammonium chloride, diluted with water and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography using a hexane/EtOAc gradient (10:1 to 0:100). Pure fractions were combined and evaporated under reduced pressure to yield 1-(2-phenoxyethyl)-1H-pyrazole-4-carbaldehyde (24 g, 71%).




Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1.Br[CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[O:13]([CH2:12][CH2:11][N:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCOC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was quenched by addition of aqueous ammonium chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)CCN1N=CC(=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
